1-(2-Amino-6-(chloromethyl)phenyl)propan-1-one
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Overview
Description
1-(2-Amino-6-(chloromethyl)phenyl)propan-1-one is an organic compound with the molecular formula C10H12ClNO and a molecular weight of 197.66 g/mol . This compound is characterized by the presence of an amino group, a chloromethyl group, and a propanone moiety attached to a benzene ring. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
The synthesis of 1-(2-Amino-6-(chloromethyl)phenyl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative that has substituents amenable to further functionalization.
Chloromethylation: Introduction of the chloromethyl group can be achieved through a chloromethylation reaction using formaldehyde and hydrochloric acid.
Amination: The amino group is introduced via a nucleophilic substitution reaction, often using ammonia or an amine derivative.
Propanone Formation: The final step involves the formation of the propanone moiety, which can be achieved through various carbonylation reactions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(2-Amino-6-(chloromethyl)phenyl)propan-1-one undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the chloromethyl group to a methyl group.
Substitution: The chloromethyl group is particularly reactive and can undergo nucleophilic substitution reactions to form various derivatives.
Condensation: The amino group can participate in condensation reactions to form imines or amides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Amino-6-(chloromethyl)phenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-Amino-6-(chloromethyl)phenyl)propan-1-one exerts its effects involves interactions with various molecular targets:
Molecular Targets: The amino and chloromethyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes.
Comparison with Similar Compounds
1-(2-Amino-6-(chloromethyl)phenyl)propan-1-one can be compared with other similar compounds such as:
1-(2-Amino-phenyl)propan-1-one: Lacks the chloromethyl group, resulting in different reactivity and applications.
1-(4-(Dimethylamino)phenyl)propan-1-one: Contains a dimethylamino group instead of an amino group, leading to variations in chemical behavior.
Biological Activity
1-(2-Amino-6-(chloromethyl)phenyl)propan-1-one is an organic compound of significant interest in medicinal chemistry due to its unique structural features, including an amino group, a chloromethyl group, and a propanone moiety attached to a phenyl ring. Its molecular formula is C11H12ClN and it has a molecular weight of 232.10 g/mol. This compound has been investigated for various biological activities, particularly its potential antimicrobial and anticancer properties.
Chemical Structure and Properties
The structure of this compound allows for diverse reactivity patterns, which are crucial for its biological activity. The amino group can form hydrogen bonds with biological macromolecules, while the chloromethyl and propanone groups can engage in covalent bonding with nucleophilic sites. This dual capability enhances its interaction with various biomolecules, potentially modulating enzyme or receptor activities.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In studies involving quantitative structure-activity relationship (QSAR) analysis, compounds with similar structural features demonstrated effectiveness against various pathogens, including Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The presence of the chloromethyl group is believed to enhance lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy .
Anticancer Activity
The compound has also been explored for its anticancer properties. It has shown potential in inhibiting the proliferation of several tumor cell lines with effective concentrations (EC50) ranging from 1 to 3 μM. Mechanistic studies suggest that it may disrupt cellular acetylation processes, impacting gene expression related to cancer progression . The ability to form stable interactions with DNA and other cellular components positions this compound as a candidate for further anticancer drug development.
Study on Antimicrobial Efficacy
A study screening twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides highlighted the significance of structural modifications in enhancing antimicrobial activity. Compounds sharing structural similarities with this compound were found to be effective against Escherichia coli and Candida albicans, indicating that variations in substituents could lead to improved biological outcomes .
Anticancer Mechanism Investigation
In another investigation focusing on the mechanism of action of similar compounds, it was observed that those containing halogenated phenyl rings exhibited enhanced cytotoxicity against leukemia cells. The study emphasized the importance of functional group positioning on biological activity, suggesting that further modifications to this compound could yield even more potent derivatives .
Comparative Analysis
Compound Name | Molecular Formula | Key Features | Biological Activity |
---|---|---|---|
This compound | C11H12ClN | Amino, chloromethyl, propanone groups | Antimicrobial, anticancer |
2-Amino-1-(3-chlorophenyl)propan-1-one | C10H12ClN | Lacks chloromethyl group | Moderate antimicrobial |
1-(2-Amino-3-(chloromethyl)phenyl)-2-bromopropan-1-one | C11H12BrN | Contains bromine instead of chlorine | Varying reactivity profile |
Properties
Molecular Formula |
C10H12ClNO |
---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
1-[2-amino-6-(chloromethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C10H12ClNO/c1-2-9(13)10-7(6-11)4-3-5-8(10)12/h3-5H,2,6,12H2,1H3 |
InChI Key |
QCRLJROZIDZTGU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC=C1N)CCl |
Origin of Product |
United States |
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